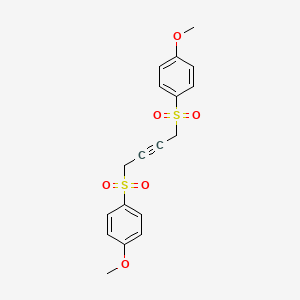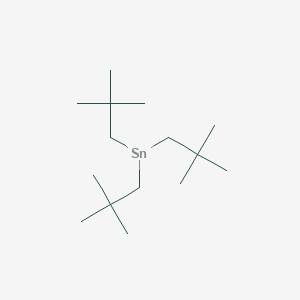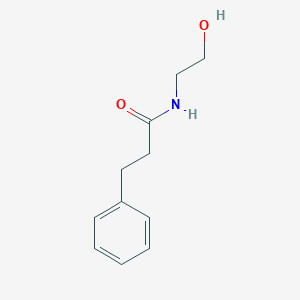
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Dimethylamino)methyl)bicyclo(221)hept-5-en-2-yl)methanol is an organic compound that features a bicyclic structure with a dimethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach might involve the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Aminomethyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- (3-(Dimethylamino)methyl)bicyclo(2.2.1)heptane
Uniqueness
The presence of both the dimethylamino group and the hydroxyl group in (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
56711-26-3 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C11H19NO/c1-12(2)6-10-8-3-4-9(5-8)11(10)7-13/h3-4,8-11,13H,5-7H2,1-2H3 |
Clé InChI |
DIQDXPBIFAYNCC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1C2CC(C1CO)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
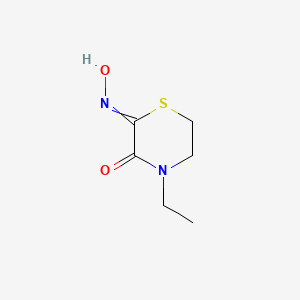
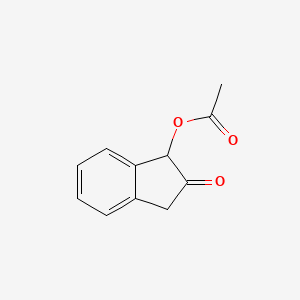

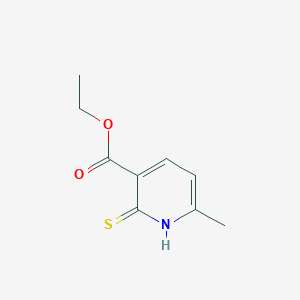
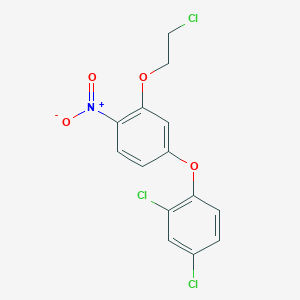
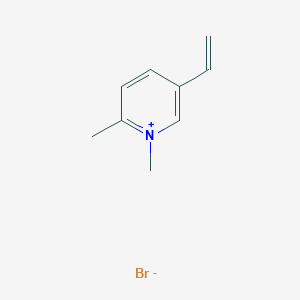
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)

